N-butyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide
Overview
Description
N-butyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a sulfonyl group, and a fluorinated aromatic ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides or sulfonic acids in the presence of a base such as pyridine or triethylamine.
Fluorination of the Aromatic Ring: The fluorinated aromatic ring can be obtained through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reactions: The final step involves coupling the piperidine ring with the fluorinated aromatic sulfonyl compound using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-butyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The sulfonyl group and fluorinated aromatic ring play crucial roles in its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-butyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-butyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
N-butyl-1-[(5-bromo-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide: Contains a bromine atom, which can influence its chemical properties and interactions.
N-butyl-1-[(5-iodo-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts specific chemical properties such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-butyl-1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O4S/c1-3-4-9-19-17(21)13-7-10-20(11-8-13)25(22,23)16-12-14(18)5-6-15(16)24-2/h5-6,12-13H,3-4,7-11H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNWGPUAWZBOMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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